![molecular formula C12H10N2O6 B2453632 Dimethyl 2-(2-cyano-4-nitrophenyl)malonate CAS No. 1820735-08-7](/img/structure/B2453632.png)
Dimethyl 2-(2-cyano-4-nitrophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2-(2-cyano-4-nitrophenyl)malonate, also known as DNPM, is an organic compound with the molecular formula C12H10N2O6 . It belongs to the class of malonate esters and is widely used in organic synthesis.
Molecular Structure Analysis
The molecular formula of Dimethyl 2-(2-cyano-4-nitrophenyl)malonate is C12H10N2O6 . It has an average mass of 278.218 Da and a monoisotopic mass of 278.053894 Da .Physical And Chemical Properties Analysis
Dimethyl 2-(2-cyano-4-nitrophenyl)malonate is a colorless crystalline solid. It has a molecular weight of 278.22 g/mol .Scientific Research Applications
Organic Synthesis
Dimethyl 2-(2-cyano-4-nitrophenyl)malonate is a versatile building block in organic synthesis. Its cyano and nitro functional groups allow for diverse reactions, such as nucleophilic additions, cyclizations, and condensations. Researchers use it to create complex molecules, including pharmaceutical intermediates .
Medicinal Chemistry
In drug discovery, this compound plays a crucial role. Its structural features make it an attractive candidate for designing novel drugs. Researchers explore its potential as a scaffold for developing anti-cancer, anti-inflammatory, or antimicrobial agents. The cyano group can participate in bioisosteric replacements, enhancing drug properties.
Material Science
Dimethyl 2-(2-cyano-4-nitrophenyl)malonate exhibits interesting optical and electronic properties. Scientists investigate its use in designing organic semiconductors, light-emitting materials, and photovoltaic devices. Its electron-withdrawing groups contribute to charge transport and stability .
Photophysics and Photochemistry
The compound absorbs light in the UV-visible range due to its conjugated system. Researchers study its photophysical properties, such as fluorescence, phosphorescence, and excited-state dynamics. These insights aid in designing luminescent materials and sensors .
Coordination Chemistry
Dimethyl 2-(2-cyano-4-nitrophenyl)malonate can act as a ligand in coordination complexes. Its chelating ability allows it to form stable metal complexes. Researchers explore its coordination chemistry for catalysis, sensing, and supramolecular assemblies .
Computational Chemistry
Theoretical studies involving density functional theory (DFT) and molecular modeling use this compound as a test case. Researchers investigate its electronic structure, reactivity, and thermodynamic properties. Such insights guide experimental work and aid in predicting its behavior in various environments .
properties
IUPAC Name |
dimethyl 2-(2-cyano-4-nitrophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)9-4-3-8(14(17)18)5-7(9)6-13/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWDSQNHJMMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-cyano-4-nitrophenyl)malonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.